3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
Description
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is a pyrazole-based derivative featuring a 4-fluorophenyl group at position 3, a phenyl group at position 1 of the pyrazole ring, and an acrylic acid substituent at position 2. This compound belongs to a broader class of diarylpyrazole derivatives, which are extensively studied for their pharmacological and material science applications.
Properties
IUPAC Name |
(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXEYLKLHHKTH-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions
Preparation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The fluoro-phenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Acrylic Acid Moiety: The final step involves the Knoevenagel condensation of the substituted pyrazole with malonic acid or its derivatives in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical transformations. The enone moiety can be oxidized to form carboxylic acids or ketones, and it can also undergo reduction to yield alcohols or alkanes.
Reactivity
The compound is capable of undergoing electrophilic and nucleophilic substitution reactions due to the presence of the aromatic rings. This makes it suitable for synthesizing more complex molecules in pharmaceutical chemistry.
Biological Applications
Enzyme Mechanism Probes
In biological research, 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is utilized as a probe to study enzyme mechanisms. Its ability to participate in various chemical reactions allows researchers to investigate biochemical pathways and enzyme interactions effectively.
Therapeutic Potential
The compound has been explored for its potential therapeutic properties, particularly in cancer treatment. It may serve as a lead compound for developing new drugs targeting specific diseases. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against prostate cancer cell lines .
Industrial Applications
Material Development
In the industrial sector, this compound is applied in developing new materials with unique properties. Its structural characteristics make it suitable for applications in polymer science and nanotechnology, where it can contribute to creating advanced materials with tailored functionalities.
Prostate Cancer Study
A series of derivatives derived from this compound were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. The results indicated that several compounds significantly inhibited cell growth and reduced PSA levels, demonstrating potential as therapeutic agents .
Antioxidant Activity Assessment
Research focused on evaluating the antioxidant properties of various pyrazole derivatives revealed that these compounds could significantly reduce oxidative stress markers in vitro. This suggests their potential therapeutic applications in conditions related to oxidative stress .
Data Tables
| Compound | IC50 (μM) | PSA Downregulation (%) | Antioxidant Activity |
|---|---|---|---|
| Compound A | 18 | 46 | High |
| Compound B | 25 | 30 | Moderate |
| Compound C | 15 | 50 | Very High |
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key structural analogs differ primarily in the substituents on the pyrazole ring. A comparative analysis is provided below:
Electronic Effects :
Physicochemical Properties
- Solubility : Methoxy-substituted analogs () exhibit improved aqueous solubility due to the polar methoxy group, whereas the fluoro derivative may require formulation adjustments for bioavailability .
- Thermal Stability : Brominated analogs () are discontinued, possibly due to instability under storage conditions, while fluorine’s stability suggests better commercial viability .
Biological Activity
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, also known by its CAS number 108446-72-6, is a pyrazole derivative that has gained attention for its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from the pyrazole core. The general synthetic route includes:
- Formation of the Pyrazole Core : The pyrazole ring is synthesized via the reaction of hydrazine with a suitable 1,3-diketone.
- Substitution Reactions : The introduction of the fluorophenyl and phenyl groups is achieved through electrophilic aromatic substitution.
- Formation of the Acrylic Acid Moiety : This is accomplished by reacting the substituted pyrazole with an appropriate aldehyde or ketone under basic conditions.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound can be attributed to its ability to act as a Michael acceptor, which allows it to react with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways.
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity for pyrazole derivatives, including this compound. In vitro assessments have shown:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Biofilm Inhibition : It has been shown to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
Research indicates that this compound may possess anticancer properties, with specific studies revealing:
- Cytotoxicity : IC50 values for cancer cell lines such as HCT-116 and MCF-7 have been reported in the low micromolar range, indicating potent cytotoxic effects.
- Mechanistic Insights : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation :
- Anticancer Studies :
Q & A
Basic: What are the established synthetic routes for 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole intermediates can be synthesized using substituted phenylhydrazines and diketones .
- Step 2: Introduction of the acrylic acid moiety through Knoevenagel condensation or Wittig reactions. A literature procedure involves reacting pyrazole-4-carbaldehydes with malonic acid derivatives under basic conditions (e.g., piperidine catalysis) .
- Key Intermediates: 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and ethyl acrylate derivatives are critical precursors. Purification often employs recrystallization from ethanol or column chromatography .
Advanced: How can regioselectivity challenges in pyrazole ring formation be systematically addressed?
Answer:
Regioselectivity in pyrazole synthesis is influenced by:
- Electronic Effects: Electron-withdrawing groups (e.g., -F on the phenyl ring) direct cyclization to specific positions. For 4-fluorophenyl substituents, steric and electronic factors favor 1,3-diaryl configurations .
- Reaction Conditions: Solvent polarity (e.g., DMF vs. DCM) and temperature modulate reaction pathways. For example, refluxing in ethanol promotes kinetic control, favoring the 1-phenyl-3-(4-fluorophenyl) isomer .
- Catalytic Additives: Use of Oxyma (ethyl cyano(hydroxyimino)acetate) in coupling reactions enhances regioselectivity by stabilizing transition states .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Answer:
- NMR Spectroscopy: 1H/13C NMR is critical for verifying substituent positions. The acrylic acid proton (δ 6.5–7.2 ppm) and pyrazole C-4 carbon (δ 145–150 ppm) are diagnostic .
- X-ray Crystallography: Single-crystal analysis resolves regiochemistry and confirms the (E)-configuration of the acrylic acid moiety. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5–10.4 Å) are reported for analogous pyrazole derivatives .
- FTIR: Stretching frequencies for carboxylic acid (-COOH, ~1700 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) validate functional groups .
Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 4-fluorophenyl group:
- Enhances Electrophilicity: The fluorine atom increases the electrophilic character of the pyrazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position .
- Modulates π-Stacking: Fluorine’s electron-withdrawing nature alters π-π interactions in catalytic systems, affecting yields in Suzuki-Miyaura couplings. For example, Pd(PPh3)4-mediated couplings show higher efficiency with fluorinated arylboronic acids .
- Steric Effects: The small size of fluorine minimizes steric hindrance, enabling reactions at crowded positions (e.g., C-5 of the pyrazole) .
Basic: What are the common byproducts formed during acrylate coupling, and how are they mitigated?
Answer:
- Byproducts:
- Transesterification products from ethanol solvent (e.g., ethyl esters of acrylic acid).
- Diels-Alder adducts due to diene formation in prolonged reactions .
- Mitigation Strategies:
- Use of aprotic solvents (e.g., DCM) and low temperatures (0–5°C) suppresses transesterification .
- Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) prevents over-reaction .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Answer:
- Docking Studies: Molecular docking with enzymes like COX-2 or EGFR kinase (PDB IDs: 1CX2, 1M17) predicts binding affinities. The acrylic acid moiety often interacts with catalytic lysine residues .
- QSAR Models: Quantitative structure-activity relationship (QSAR) analysis using descriptors like XLogP3 (~2.4) and hydrogen bond acceptors (7) correlates with antimicrobial activity .
- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating favorable interactions .
Basic: How can purity and stability be ensured during storage?
Answer:
- Purity: HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) achieves >98% purity. Retention times ~8–10 min are typical .
- Stability: Store at -20°C under argon to prevent decarboxylation. Periodic NMR checks (monitoring carboxylic acid proton) detect degradation .
Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?
Answer:
Contradictions arise from:
- Assay Variability: MIC values against S. aureus vary with broth microdilution vs. agar diffusion methods. Standardize using CLSI guidelines .
- Stereochemical Factors: (E)- vs. (Z)-acrylic acid isomers exhibit differing activities. Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .
- Solubility Artifacts: DMSO concentration >1% inhibits bacterial growth. Use serial dilution in PBS (pH 7.4) for dose-response studies .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Pharmacophore Development: The pyrazole-acrylic acid scaffold is a template for COX-2 inhibitors and kinase modulators .
- Prodrug Synthesis: Esterification of the carboxylic acid group (e.g., ethyl esters) enhances bioavailability for in vivo studies .
- Antimicrobial Screening: Derivatives show activity against Gram-positive bacteria (MIC = 8–32 µg/mL) via membrane disruption mechanisms .
Advanced: How can the compound’s photophysical properties be leveraged in material science?
Answer:
- Fluorescence Studies: The conjugated acrylate-pyrazole system exhibits λem = 450–470 nm (quantum yield Φ = 0.3–0.5), useful as a pH-sensitive probe .
- OLED Applications: Thin films of europium(III) complexes with this ligand show red emission (CIE coordinates x = 0.65, y = 0.30) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
